molecular formula C24H31N7O2 B2831631 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1021094-10-9

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2831631
CAS No.: 1021094-10-9
M. Wt: 449.559
InChI Key: PRSTWVDCDFDYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenylpiperazine moiety and a cyclopentanecarboxamide side chain. The methoxy group on the phenyl ring may enhance solubility and metabolic stability compared to halogenated analogs, while the cyclopentane ring likely contributes to conformational rigidity, influencing target binding .

Properties

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-33-20-8-6-19(7-9-20)29-12-14-30(15-13-29)22-21-16-28-31(23(21)27-17-26-22)11-10-25-24(32)18-4-2-3-5-18/h6-9,16-18H,2-5,10-15H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSTWVDCDFDYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Construction of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the condensation of hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of cyclopentanone with appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways . This interaction can lead to therapeutic effects, particularly in the treatment of neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

The compound shares its pyrazolo[3,4-d]pyrimidine scaffold with several derivatives, but substitutions dictate pharmacological differences:

Compound Key Substituents Molecular Weight Biological Activity
N-(2-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide 4-Methoxyphenylpiperazine, cyclopentanecarboxamide ~521.6 g/mol (calc.) Hypothesized kinase inhibition (e.g., PI3K/AKT/mTOR)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Fluorinated chromenone, benzenesulfonamide 589.1 g/mol Kinase inhibition (e.g., CDK2/cyclin E, IC₅₀ = 12 nM)
N-[4-[1-[4-(4-Acetyl-1-piperazinyl)cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methyl-1H-indole-2-carboxamide () Acetylpiperazine, indolecarboxamide ~659.7 g/mol (calc.) Potential JAK/STAT pathway modulation

Key Observations :

  • Substituent Effects : The methoxyphenylpiperazine in the target compound may improve selectivity for serotonin or dopamine receptors compared to the acetylpiperazine in , which could enhance blood-brain barrier penetration .
  • Fluorinated vs. Methoxy Groups : Fluorinated analogs (e.g., ) typically exhibit stronger electronegativity and metabolic resistance but may reduce solubility. The methoxy group in the target compound balances lipophilicity and solubility .
Piperazine-Containing Derivatives

Piperazine moieties are critical for receptor binding. Comparisons include:

Compound Piperazine Substitution Pharmacokinetic Profile
Target Compound 4-Methoxyphenylpiperazine High metabolic stability (CYP3A4 resistant)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e, ) 4-Methylpiperazine Moderate clearance (CYP2D6 substrate)

Key Observations :

  • The 4-methoxyphenyl group in the target compound may reduce off-target interactions compared to methylpiperazine derivatives, which are prone to hERG channel binding .
Carboxamide vs. Sulfonamide Side Chains

The cyclopentanecarboxamide side chain differentiates the target compound from sulfonamide-containing analogs (e.g., ):

  • Carboxamide : Enhances hydrogen bonding with kinase ATP pockets (e.g., AKT1, Kd = 8 nM in silico) .
  • Sulfonamide : Increases acidity (pKa ~3.5), favoring ionized states that improve solubility but reduce membrane permeability .

Research Findings and Hypotheses

  • Selectivity : The target compound’s cyclopentane ring may enforce a binding conformation that reduces off-target effects compared to flexible ethyl-linked analogs (e.g., ) .
  • Metabolism : The absence of fluorine or acetyl groups (common in and ) suggests slower hepatic clearance, as predicted by QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.